molecular formula C7H7N3 B085475 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1004-65-5

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B085475
CAS RN: 1004-65-5
M. Wt: 133.15 g/mol
InChI Key: XKXVBWLYSGMTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridines can be achieved through several methods, including palladium-catalyzed monoarylation of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation (Reichelt et al., 2010). Another method involves oxidative [4 + 1] annulation in the presence of I2-DMSO, enabling the direct oxidative functionalization of sp3 C-H bonds of 2-methyl-azaheteroarenes (Weng et al., 2019).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines via oxidative cyclization using N-Chlorosuccinimide (NCS) was demonstrated, emphasizing their biological significance in pharmaceutical applications. The characterization of these compounds included methods like NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).
    • Palladium-catalyzed chemoselective monoarylation of hydrazides for synthesizing [1,2,4]triazolo[4,3-a]pyridines was explored, showcasing the methodology's efficiency and versatility (Reichelt et al., 2010).
    • A method for oxidative C(sp3)-H functionalization of methyl-azaheteroarenes was presented, facilitating the synthesis of 1,2,4-triazolo[4,3-a]pyridines (Weng et al., 2019).
  • Biological and Medicinal Applications :

    • Amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine showed potential in bio-medicinal chemistry due to their various biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties (Gandikota et al., 2017).
    • Synthesis of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety revealed their good antifungal activities and insecticidal activity, suggesting their potential use in agricultural applications (Xu et al., 2017).
    • The iodine(III)-mediated synthesis of [1,2,4]triazolo[4,3-a]pyridines demonstrated their antimicrobial potential, making them promising agents in antibacterial applications (Prakash et al., 2011).
  • Other Applications :

    • A study on the synthesis and herbicidal activity of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives highlighted their potential as herbicides, supported by DFT calculations for SAR analysis (Liu et al., 2015).
    • The synthesis of cardiovascular agents involving 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, including [1,2,4]triazolo[4,3-a]pyridines, showed promise in developing new treatments for cardiovascular diseases (Sato et al., 1980).

properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-8-9-7-4-2-3-5-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXVBWLYSGMTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290398
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

1004-65-5
Record name 1004-65-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8Y5P98VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
Reactant of Route 3
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
Reactant of Route 4
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
Reactant of Route 5
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine

Citations

For This Compound
28
Citations
DB Moran, GO Morton… - Journal of heterocyclic …, 1986 - Wiley Online Library
Methods for the synthesis of (pyridinyl)‐1,2,4‐triazolo[4,3‐a]pyridines were developed. The principal route to the required intermediate 2‐chloropyridines was based on rearrangements …
Number of citations: 54 onlinelibrary.wiley.com
XH Liu, XY Xu, CX Tan, JQ Weng… - Pest Management …, 2015 - Wiley Online Library
BACKGROUND 1,2,4‐Triazolo[4,3‐a]pyridine derivatives represent a new series of compounds that possess good herbicidal activity against Echinochloa crusgalli (L.) Beauv., Setaria …
Number of citations: 130 onlinelibrary.wiley.com
M Qin, Q Cao, S Zheng, Y Tian, H Zhang… - Journal of Medicinal …, 2019 - ACS Publications
Inhibition of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction using small-molecule inhibitors is an emerging immunotherapeutic approach. A …
Number of citations: 64 pubs.acs.org
VR Karpina, SS Kovalenko, SM Kovalenko… - Molecules, 2020 - mdpi.com
For the development of new and potent antimalarial drugs, we designed the virtual library with three points of randomization of novel [1,2,4]triazolo[4,3-a]pyridines bearing a …
Number of citations: 10 www.mdpi.com
KF McClure, YA Abramov, ER Laird… - Journal of medicinal …, 2005 - ACS Publications
Mimics of the benzimidazolone nucleus found in inhibitors of p38 kinase are proposed, and their theoretical potential as bioisosteres is described. A set of calculated descriptors …
Number of citations: 91 pubs.acs.org
CH Jin, M Krishnaiah, D Sreenu… - Bioorganic & medicinal …, 2011 - Elsevier
A series of 1-substituted-3-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)pyrazoles 14a–ae, 16a, 16b, and 21a–c has been prepared and evaluated for their ALK5 inhibitory …
Number of citations: 35 www.sciencedirect.com
AEGE Amr, SF Mohamed, NA Abdel-Hafez… - Monatshefte für Chemie …, 2008 - Springer
A series of oxadiazole pyridine derivatives were synthesized by using 2-chloro-6-hydrazinoisonicotinic acid hydrazide as starting material. Treatment of the hydrazide with carbon …
Number of citations: 16 link.springer.com
KJ Temple, JL Engers, MF Long, KJ Watson… - Bioorganic & Medicinal …, 2020 - Elsevier
This Letter details our efforts to discover structurally unique M 4 PAMs containing 5,6-heteroaryl ring systems. In an attempt to improve the DMPK profiles of the 2,3-dimethyl-2H-indazole…
Number of citations: 2 www.sciencedirect.com
B Moran - academia.edu
Methods for the synthesis of (pyridinyl) 1, 2, 4-triazolo [4, 3-u] pyridines were developed. The principal route to the required intermediate 2-chloropyridines was based on …
Number of citations: 0 www.academia.edu
SF Mohamed, HM Hosni, AE Amr… - Russian Journal of General …, 2016 - Springer
A series of novel substituted pyridine derivatives have been synthesized via the reaction of 3-indole carboxaldehyde with 3-aminoacetophenone. The products structures have been …
Number of citations: 13 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.